molecular formula C9H8N2O B1268810 4-Quinolinol, 2-amino- CAS No. 42712-64-1

4-Quinolinol, 2-amino-

Cat. No. B1268810
CAS RN: 42712-64-1
M. Wt: 160.17 g/mol
InChI Key: LWGUCIXHBVVATR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-amino-4-quinolinol derivatives involves several methodologies, including novel chemistries developed for synthesizing a wide range of derivatives. Some of these derivatives show promising activities and low cell toxicity in vitro (Strekowski et al., 1991). Ligand-promoted triple sequential C-H activation reactions and stereospecific Heck reaction have been utilized for the one-pot synthesis of diverse 4-aryl-2-quinolinones from propionamides, demonstrating an efficient method to build molecular complexity (Deng et al., 2014). Additionally, a Pd-catalyzed C(sp2)-H functionalization/intramolecular amidation sequence provides a practical access to variously substituted 4-aryl-2-quinolinones (Inamoto et al., 2010).

Molecular Structure Analysis

Studies on the molecular structure of 2-methyl-4-quinolinol (2MQ) reveal that the keto form is more stable than the enol form, and dimeric conformation is predicted to be more stable than monomeric forms. A detailed analysis of hydrogen bonding, using topological parameters, supports the stability of these structures (Pourmousavi et al., 2016).

Chemical Reactions and Properties

The synthesis and reactions of 2-amino-4-quinolinol derivatives involve the formation of novel compounds through various chemical reactions, including annulation and cyclization, which are critical for generating new molecules with potential biological activities. For instance, the synthesis of 4-amino-2-(methylthio)quinolines via triflic acid-mediated N-heteroannulation showcases the chemoselectivity and mild reaction conditions of these processes (Bandyopadhyay et al., 2021).

Physical Properties Analysis

The study and analysis of physical properties such as fluorescence are crucial for understanding the behavior of 2-amino-4-quinolinol derivatives in various applications. For example, the investigation into the fluorescent properties of 2-amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines reveals pH-independent properties and large Stokes shifts, although with a rather low quantum yield, indicating their potential for linking to biomolecules and biopolymers (Stadlbauer et al., 2006).

Scientific Research Applications

Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones

  • Scientific Field : Organic Chemistry
  • Application Summary : Quinolin-2-ones and phenanthridin-6-ones are important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . The synthesis of these compounds by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .
  • Methods of Application : The synthesis of quinolin-2-ones and phenanthridin-6-ones involves direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . The carbonyl source can be carbon monoxide, carbon dioxide, or triphosgene .
  • Results or Outcomes : These reactions have aroused great interest and provided a clear direction for future research . For example, Alper’s group developed the first direct lactamization of o-alkenylanilines to prepare quinolin-2-ones using a substoichiometric amount of Cu (OAc) 2 and air as the terminal oxidant, Pd (OAc) 2 as a catalyst, and CO as a carbonyl source .

Synthesis of Biologically and Pharmaceutically Active Quinoline

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
  • Methods of Application : There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
  • Results or Outcomes : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been synthesized .

Iron(III)-Catalyzed Oxidative Coupling

  • Scientific Field : Organic Chemistry
  • Application Summary : An iron(III)-catalyzed oxidative coupling of alcohols/methyl arenes with 2-amino phenyl ketones provides a broad range of 4-quinolones . This method is used in the synthesis of 4-quinolones .
  • Methods of Application : Alcohols and methyl arenes are oxidized to the aldehyde in the presence of an iron catalyst and di-tert-butyl peroxide, followed by condensation with amine/Mannich-type cyclization/oxidation .
  • Results or Outcomes : This method provides a broad range of 4-quinolones .

Copper-Catalyzed Heterocyclization

  • Scientific Field : Organic Chemistry
  • Application Summary : 1,2-Disubstituted 4-quinolones have been prepared via copper-catalyzed heterocyclization of 1-(2-bromophenyl)- and 1-(2-chlorophenyl)-2-en-3-amin-1-ones . These compounds are readily obtained from α,β-ynones and primary amines .
  • Methods of Application : The reaction tolerates a variety of useful functionalities including ester, keto, cyano, and chloro substituents .
  • Results or Outcomes : This method provides a broad range of 1,2-disubstituted 4-quinolones .

Future Directions

The future directions in the research of “4-Quinolinol, 2-amino-” and its derivatives could involve further exploration of their synthesis protocols, investigation of their biological and pharmaceutical activities, and development of greener chemical processes .

properties

IUPAC Name

2-amino-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGUCIXHBVVATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068409
Record name 4-Quinolinol, 2-amino-
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Quinolinol, 2-amino-

CAS RN

42712-64-1
Record name 2-Amino-4-hydroxyquinoline
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Record name 4-Quinolinol, 2-amino-
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Record name 4-Quinolinol, 2-amino-
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Record name 4-Quinolinol, 2-amino-
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Record name 2-aminoquinolin-4-ol
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